molecular formula C12H6Cl4O B107042 3,3',4,4'-Tetrachlorodiphenyl ether CAS No. 56348-72-2

3,3',4,4'-Tetrachlorodiphenyl ether

Cat. No. B107042
CAS RN: 56348-72-2
M. Wt: 308 g/mol
InChI Key: DHLVZXZRIZBPKG-UHFFFAOYSA-N
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Description

3,3’,4,4’-Tetrachlorodiphenyl ether is a chemical compound with the molecular formula C12H6Cl4O . It is also known by its UNII code A45BVL7ZXD .


Molecular Structure Analysis

The molecular structure of 3,3’,4,4’-Tetrachlorodiphenyl ether consists of two phenyl rings connected by an ether linkage, with four chlorine atoms attached to the 3 and 4 positions of each phenyl ring . The molecular weight of this compound is approximately 307.987 .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of 3,3',4,4'-Tetraaminodiphenyl Ether, derived from 3,3',4,4'-tetrachlorodiphenyl ether, were explored. This compound was prepared in multiple steps including N-acylation, nitration, acid hydrolysis, reduction, and neutralization, with its structure confirmed through various spectroscopy techniques (Yu Wen-xue, 2007).

Environmental and Occupational Exposure

Studies have shown that polybrominated diphenyl ethers, similar in structure to 3,3',4,4'-tetrachlorodiphenyl ether, are present as environmental contaminants and can lead to occupational exposure. Their presence in the blood serum of workers in specific industries indicates their bioavailability and the potential health risks associated with these compounds (Sjödin et al., 1999).

Analytical Detection and Characterization

A spectrofluorimetric method was developed for the sensitive determination of 3,3',4,4'-tetrachlorobiphenyl (TTCB), a compound structurally related to 3,3',4,4'-tetrachlorodiphenyl ether. This method enhances fluorescence in specific media, providing a detection limit suitable for environmental monitoring (García et al., 1994).

Fuel Cell Applications

Research into 3,3′-disulfonated-4,4′-dichlorodiphenyl sulfone (SDCDPS) monomer, related to 3,3',4,4'-tetrachlorodiphenyl ether, explored its synthesis and application in proton exchange membranes for fuel cell applications. The optimized synthesis process for SDCDPS eliminates the need for recrystallization, improving process economics and applicability in fuel cells (Sankir et al., 2006).

Safety And Hazards

While specific safety and hazard information for 3,3’,4,4’-Tetrachlorodiphenyl ether is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of any spill or leak .

properties

IUPAC Name

1,2-dichloro-4-(3,4-dichlorophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4O/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLVZXZRIZBPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20204886
Record name 3,3',4,4'-Tetrachlorodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',4,4'-Tetrachlorodiphenyl ether

CAS RN

56348-72-2
Record name 3,3′,4,4′-Tetrachlorodiphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56348-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',4,4'-Tetrachlorodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056348722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3',4,4'-Tetrachlorodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',4,4'-TETRACHLORODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A45BVL7ZXD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
GM Pastershank, Y Kiparissis, CD Metcalfe - Chemosphere, 1999 - Elsevier
The induction of hepatic ethoxyresorufin-O-deethylase (EROD) was studied in rainbow trout (Oncorhynchus mykiss) exposed to 3,3′,4,4′-tetrachlorodiphenyl ether (3,3′,4,4′-TCDE…
Number of citations: 10 www.sciencedirect.com
A Opperhuizen, PI Voors - Chemosphere, 1987 - Elsevier
The rates of uptake and elimination of 2,4,5 tri- and 3,3′,4,4′-tetrachlorodiphenylether in fish after aqueous exposure are comparable to those of similarly substituted chlorobiphenyls. …
Number of citations: 20 www.sciencedirect.com
MTM Tulp, G Sundström, L Martron, O Hutzinger - Xenobiotica, 1979 - Taylor & Francis
1. In the rat chlorodiphenyl ethers are metabolized via two routes. The predominant reaction is aromatic hydroxylation; scission of the ether bond is a minor metabolic process. 2. In all …
Number of citations: 88 www.tandfonline.com
GG Choudhry, G Sundstrom, LO Ruzo… - Journal of Agricultural …, 1977 - ACS Publications
The photoreactions of a series of chlorinated diphenyl ethers at wavelengths around 300 nm were investigated as to their photodecomposition rates and products formed. No significant …
Number of citations: 41 pubs.acs.org
CD Metcalfe, TL Metcalfe, JA Cormier… - … and Chemistry: An …, 1997 - Wiley Online Library
Polychlorinated diphenyl ethers (PCDEs) are a group of compounds that resemble polychlorinated dibenzofurans in structure that have been detected at ppb concentrations in fish from …
Number of citations: 21 setac.onlinelibrary.wiley.com
PRS Kodavanti, TR Ward, JD McKinney… - Toxicology and applied …, 1996 - Elsevier
Our previous reports indicate thatortho-substituted non-coplanar polychlorinated biphenyl (PCB) congeners perturbed neuronal Ca 2+ -homeostasisin vitro,altered agonist-stimulated …
Number of citations: 56 www.sciencedirect.com
S Rayne, MG Ikonomou, MMD Whale - Water Research, 2003 - Elsevier
The anaerobic microbial and photochemical degradation pathways of 4,4′-dibromodiphenyl ether (BDE15) were examined. BDE15 was reductively debrominated within a fixed-film …
Number of citations: 169 www.sciencedirect.com
N Harper, L Howie, K Connor, L Arellano… - Toxicological …, 1993 - academic.oup.com
The dose-response effects of 2,2′,3,3′,4,5,5′,6,6′–,2,2′,3,3′,4,4′,5,6,6′-and 2,2′,3,3′,4,4′,5,5′,6-nonachlorodiphenyl ether (non-aCDE) and decachlorodiphenyl ether (…
Number of citations: 26 academic.oup.com
M Fránek, A Deng, V Kolář, J Socha - Analytica chimica acta, 2001 - Elsevier
The development of competitive enzyme-linked immunosorbent assays (ELISAs) based on polyclonal antibodies for coplanar congeners is described. As a first step to developing the …
Number of citations: 53 www.sciencedirect.com
MG Ikonomou, S Rayne… - Environmental science & …, 2002 - ACS Publications
A suite of 37 polybrominated diphenyl ether (PBDE) congeners and all of the homologue groups from mono- to deca-brominated were determined in ringed seal (Phoca hispida) …
Number of citations: 661 pubs.acs.org

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